molecular formula C9H14O2 B575096 Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate CAS No. 177719-27-6

Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate

Cat. No.: B575096
CAS No.: 177719-27-6
M. Wt: 154.209
InChI Key: ARUVQGYUFNNBRG-UHFFFAOYSA-N
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Description

Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is a unique organic compound characterized by its bicyclic structure, which includes two cyclopropane rings. This compound is known for its high strain energy due to the presence of the small, three-membered cyclopropane rings. The molecular formula of Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is C9H14O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing cyclopropane derivatives, including Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate, involves the reaction of carbenes with alkenes. Carbenes, such as methylene (CH2), can be generated in situ from reagents like chloroform and potassium hydroxide (KOH). The reaction of these carbenes with alkenes results in the formation of cyclopropane rings .

Industrial Production Methods

Industrial production of cyclopropane derivatives often employs catalytic systems to facilitate the formation of the strained rings. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate involves the strain energy of the cyclopropane rings, which makes the compound highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group can be targeted by nucleophiles, leading to the formation of substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is unique due to its bicyclic structure, which imparts higher strain energy and reactivity compared to monocyclic compounds like cyclopropane and cyclobutane. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific three-dimensional orientations .

Biological Activity

Overview

Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate is a bicyclic compound characterized by its unique structure that includes two cyclopropane rings. This structural configuration imparts significant strain energy, leading to high reactivity and potential biological activity. The molecular formula of this compound is C9H14O2, and it has garnered attention in various fields, including medicinal chemistry and organic synthesis.

The compound's bicyclic structure allows it to undergo various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids or other oxygenated derivatives.
  • Reduction : Reduction can convert the ester group to an alcohol.
  • Substitution : Nucleophilic substitution can replace the ester group with other functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The high strain energy associated with the cyclopropane rings makes the compound particularly reactive, which is advantageous for synthesizing more complex molecules in research applications.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies have indicated its potential in various biological contexts:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, derivatives of cyclopropane have shown effectiveness against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
  • Cytotoxicity : Compounds related to this compound have demonstrated cytotoxic effects in cancer cell lines. For example, one study reported that a similar bicyclic compound exhibited IC50 values in the low micromolar range against human myeloid leukemia cell lines .

The mechanism of action for this compound likely involves its interaction with biological targets due to its high reactivity. The strain energy from the cyclopropane rings may facilitate nucleophilic attack, leading to modifications in biomolecules such as proteins or nucleic acids. This interaction can disrupt normal cellular processes, potentially leading to therapeutic effects against cancer or infectious diseases .

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial properties of bicyclic compounds found that certain derivatives exhibited significant activity against multidrug-resistant bacterial strains. The MIC (Minimum Inhibitory Concentration) values ranged from 4–8 μg/mL for resistant strains of Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cytotoxicity, a derivative of this compound was tested on various cancer cell lines. The results indicated a strong inhibitory effect on cell proliferation with an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityIC50/MIC Values
This compoundBicyclicAntimicrobial, Cytotoxic0.126 μM (cancer)
Cyclopropanecarboxylic acidMonocyclicAntimicrobial4–8 μg/mL
Cyclobutane derivativesBicyclicLimited biological activityNot specified

This table highlights the unique position of this compound within a family of compounds exhibiting varying degrees of biological activity.

Properties

IUPAC Name

ethyl 1-cyclopropylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-8(10)9(5-6-9)7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUVQGYUFNNBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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